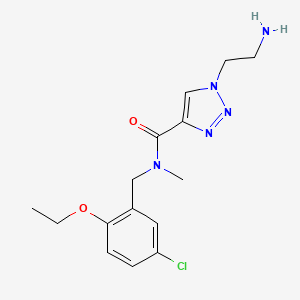![molecular formula C15H22N2O4 B5600437 1-[(2,6-dimethoxypyridin-3-yl)carbonyl]-3,4,4-trimethylpyrrolidin-3-ol](/img/structure/B5600437.png)
1-[(2,6-dimethoxypyridin-3-yl)carbonyl]-3,4,4-trimethylpyrrolidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2,6-dimethoxypyridin-3-yl)carbonyl]-3,4,4-trimethylpyrrolidin-3-ol is a useful research compound. Its molecular formula is C15H22N2O4 and its molecular weight is 294.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 294.15795719 g/mol and the complexity rating of the compound is 401. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Reactivity
The compound is part of a broader category of chemicals studied for their reactivity and potential applications in synthetic chemistry. For instance, research into pyridine derivatives has led to novel methods for synthesizing pyridinols, which exhibit interesting antioxidant properties. These compounds, including 2,4-dimethyl-3-pyridinols and their derivatives, have been synthesized from bromopyridine precursors, showcasing the versatility and reactivity of pyridine-based compounds in creating antioxidants with potential pharmaceutical applications (Wijtmans et al., 2004).
Antioxidant Properties
The study of 6-substituted-2,4-dimethyl-3-pyridinols revealed that these compounds are among the most effective phenolic chain-breaking antioxidants reported, demonstrating the significant potential of pyridine derivatives in developing new antioxidant agents. This research underscores the potential for compounds like 1-[(2,6-dimethoxypyridin-3-yl)carbonyl]-3,4,4-trimethylpyrrolidin-3-ol to contribute to antioxidant science, with implications for health and disease prevention (Wijtmans et al., 2004).
Ligand Synthesis for Supramolecular Chemistry
Another area of application is the synthesis of pyridine-based ligands for use in supramolecular chemistry. The preparation of 2,6-bis(trimethyltin)pyridine as a precursor for Stille-type coupling procedures illustrates the compound's role in constructing complex molecules, including bipyridines and terpyridines. These ligands are foundational in developing coordination compounds and materials with specific electronic and structural properties, indicating the versatility of pyridine derivatives in materials science (Schubert & Eschbaumer, 1999).
Photophysical Properties and OLED Applications
Furthermore, pyridine derivatives have been explored for their photophysical properties, leading to the development of blue-emitting heteroleptic Ir(III) phosphors. These compounds, derived from pyridine analogs, have demonstrated significant potential as blue dopants for phosphorescent organic light-emitting diodes (OLEDs), highlighting the role of pyridine derivatives in advancing display technology and lighting applications (Duan et al., 2015).
特性
IUPAC Name |
(2,6-dimethoxypyridin-3-yl)-(3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-14(2)8-17(9-15(14,3)19)13(18)10-6-7-11(20-4)16-12(10)21-5/h6-7,19H,8-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNFQJDAHESGVDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC1(C)O)C(=O)C2=C(N=C(C=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(1S*,5R*)-6-(3,4-difluorobenzoyl)-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5600361.png)
![5-(2-chlorophenyl)-N-[(1-cyclopropyl-5-oxo-3-pyrrolidinyl)methyl]-2-furamide](/img/structure/B5600373.png)
![2-{[1-(cyclopropylcarbonyl)piperidin-4-yl]oxy}-N-(2-fluoroethyl)-5-methoxybenzamide](/img/structure/B5600380.png)
![3-fluoro-N-[(E)-(3-hydroxyphenyl)methylideneamino]benzamide](/img/structure/B5600384.png)
![[1-[3-(3-chlorophenyl)propanoyl]-3-(2-methoxyethyl)-3-piperidinyl]methanol](/img/structure/B5600387.png)
![N-[(E)-(3-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B5600404.png)
![4-[4-(4-ethylbenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5600413.png)
![1-chloro-2-[(2-ethoxyphenoxy)methyl]benzene](/img/structure/B5600421.png)
![tert-butyl 3-(4-morpholinyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B5600434.png)

![ethyl [(1-{[(2-methyl-4-oxo-3(4H)-quinazolinyl)imino]methyl}-2-naphthyl)oxy]acetate](/img/structure/B5600452.png)
![(2-{4-[4-cyclopropyl-5-(1-pyrrolidinylmethyl)-4H-1,2,4-triazol-3-yl]-1-piperidinyl}-2-oxoethyl)methylamine dihydrochloride](/img/structure/B5600454.png)

![1-methyl-4-{[1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5600469.png)
